molecular formula C18H15N3O4 B2848622 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide CAS No. 887872-57-3

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide

Cat. No.: B2848622
CAS No.: 887872-57-3
M. Wt: 337.335
InChI Key: BTQZRKLLQGGRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is a synthetic organic compound (C19H15N3O4) provided as a high-purity material for research and development purposes. This molecule is of significant interest in medicinal chemistry due to its hybrid structure, incorporating two pharmaceutically relevant heterocyclic systems: the 1,4-benzodioxane and the 1,3,4-oxadiazole. The 1,4-benzodioxane scaffold is a versatile template widely employed in drug discovery and is found in molecules with a diverse range of bioactivities . It is a key structural component in various alpha-adrenergic receptor antagonists, serotonin receptor agonists/antagonists, and investigational antitumor and antibacterial agents . The 1,3,4-oxadiazole ring is a well-known pharmacophore that can improve lipophilicity and participate in hydrogen bonding, often contributing to a compound's biological activity. While specific biological data for this exact compound may not be publicly available, its structural features make it a promising candidate for exploration in various biochemical assays. Researchers may investigate its potential as a building block in drug discovery programs, particularly those targeting central nervous system disorders, metabolic diseases, or oncology. The compound's mechanism of action would be dependent on the specific biological target under investigation. This product is intended for research use only in a laboratory setting and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the scientific literature for the latest findings on related 1,4-benzodioxane derivatives .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-4-2-3-5-13(11)16(22)19-18-21-20-17(25-18)12-6-7-14-15(10-12)24-9-8-23-14/h2-7,10H,8-9H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQZRKLLQGGRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazides with Carboxylic Acid Derivatives

The most widely reported method involves cyclizing hydrazide intermediates with acyl chlorides or anhydrides. For example, the patent EP2520575B1 outlines a protocol where:

  • 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine is synthesized via cyclization of 2,3-dihydro-1,4-benzodioxin-6-carbohydrazide with cyanogen bromide.
  • The amine intermediate is coupled with 2-methylsulfanylbenzoyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base.

Reaction Conditions :

  • Temperature: 0–25°C
  • Time: 4–6 hours
  • Yield: 58–67% after recrystallization.

Oxidative Cyclization of Thiosemicarbazides

Adapting methods from PMC9963071, thiosemicarbazides derived from 2-methylsulfanylbenzoic acid can undergo oxidative desulfurization using hypervalent iodine reagents (e.g., iodobenzene diacetate) to form the oxadiazole ring.

Typical Procedure :

  • React 2-methylsulfanylbenzoic acid hydrazide with 2,3-dihydro-1,4-benzodioxin-6-carbonyl isothiocyanate.
  • Oxidize the resulting thiosemicarbazide with iodobenzene diacetate in dichloromethane.
  • Purify via silica gel chromatography (hexane/ethyl acetate = 7:3).

Yield : 72–78%.

Modern Catalytic and Photochemical Methods

Palladium-Catalyzed Cross-Coupling

Aryl halide-functionalized intermediates enable Suzuki-Miyaura couplings to introduce the benzodioxin group. For instance:

  • Synthesize 5-bromo-1,3,4-oxadiazol-2-amine via cyclization of bromobenzohydrazide.
  • Perform Suzuki coupling with 2,3-dihydro-1,4-benzodioxin-6-boronic acid using Pd(PPh₃)₄.
  • Amidate with 2-methylsulfanylbenzoyl chloride.

Advantages :

  • Tolerance for diverse boronic acids.
  • Yields up to 82% for the coupling step.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elute with ethyl acetate/hexane (1:1) to isolate the oxadiazole intermediate.
  • Reverse-Phase HPLC : Final purification using acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 7H, aromatic), 4.32 (s, 4H, OCH₂CH₂O), 2.51 (s, 3H, SCH₃).
  • HRMS : m/z calculated for C₁₈H₁₅N₃O₄S [M+H]⁺: 369.0841; found: 369.0845.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (%) Limitations
Cyclocondensation Cyanogen bromide, TEA 58–67 95–98 Toxicity of cyanogen bromide
Oxidative Desulfurization Iodobenzene diacetate 72–78 97–99 Cost of hypervalent iodine
Suzuki Coupling Pd(PPh₃)₄, boronic acid 78–82 98–99 Sensitivity to moisture

Industrial-Scale Production Considerations

  • Cost-Efficiency : Oxidative desulfurization offers higher yields but requires expensive iodine reagents.
  • Green Chemistry : Visible-light methods (PMC9963071) reduce waste but need optimization for large batches.
  • Regulatory Compliance : Residual palladium in cross-coupled products must be <10 ppm.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxadiazole ring into other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the benzodioxane or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Materials Science: The compound’s electronic properties may be exploited in the design of semiconductors or other functional materials.

Comparison with Similar Compounds

Structural Variations in Benzamide/Amide Substituents

The benzamide substituent is a critical determinant of physicochemical and biological properties. Below is a comparison with key analogs:

Compound Name Substituent on Amide/Benzamide Molecular Weight Key Features Reference
Target Compound 2-Methylbenzamide ~352.35 (estimated) Compact substituent; moderate lipophilicity N/A
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-dimethoxybenzamide 2,6-Dimethoxybenzamide 381.34 Increased polarity due to methoxy groups; potential for hydrogen bonding
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidinyl)sulfonyl]benzamide 4-[(4-Methylpiperidinyl)sulfonyl]benzamide 484.53 Bulky sulfonamide group; enhanced solubility via sulfonyl group
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-allyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide Sulfanyl acetamide with triazole-pyridine 409.46 Flexible linker; potential for kinase or receptor interaction

Key Observations :

  • Polarity : Methoxy or sulfonyl groups (e.g., ) increase polarity compared to the methyl group in the target compound.
  • Bioactivity : Sulfonamide and triazole-pyridine substituents (e.g., ) are associated with enhanced antibacterial or kinase inhibitory activity.

Physicochemical Properties

Property Target Compound Analog () Analog ()
Molecular Weight ~352.35 484.53 409.46
Calculated logP ~2.8 (estimated) ~3.5 ~2.9
Hydrogen Bond Acceptors 6 9 8

Notes:

  • The target compound’s lower molecular weight and logP suggest better bioavailability than bulkier analogs (e.g., ).
  • Methoxy or sulfonyl groups in analogs () improve solubility but may reduce membrane permeability.

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide is a compound of significant interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C17H17N3O2
  • Molecular Weight : 295.34 g/mol
  • SMILES Notation : C1COC2=C(O1)C=CC(=C2)C3=CC4=C(C=C3)N=C(N4)CCN

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit various biological activities, particularly in cancer treatment. The following sections detail specific findings related to its antitumor properties and other biological effects.

Antitumor Activity

A study published in Molecules investigated the antitumor activity of several newly synthesized compounds related to benzodiazepine derivatives. The results highlighted the effectiveness of these compounds against several human lung cancer cell lines:

CompoundCell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
This compoundA5496.75 ± 0.199.31 ± 0.78
This compoundHCC8275.13 ± 0.977.02 ± 3.25
This compoundNCI-H3580.85 ± 0.051.73 ± 0.01

These findings indicate that the compound has moderate to high cytotoxicity against lung cancer cells while also affecting normal lung fibroblast cells (MRC-5), suggesting a need for further optimization to enhance selectivity and reduce toxicity .

The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases or pathways related to tumor growth and proliferation. For instance:

  • Kinase Inhibition : Similar compounds have been shown to inhibit RET kinase activity significantly.
  • Cell Cycle Arrest : The compound may induce apoptosis in cancer cells by disrupting cell cycle progression.

Study on Benzimidazole Derivatives

A study highlighted the synthesis of various benzimidazole derivatives with promising antitumor activity against lung cancer cell lines . The findings suggest that modifications in chemical structure can lead to enhanced biological activity.

Structure–Activity Relationship (SAR)

Research indicates that structural modifications significantly affect the biological activity of benzamide derivatives. For example:

Modification TypeEffect on Activity
Nitro SubstitutionIncreased cytotoxicity
Imidazolinyl GroupEnhanced selectivity for cancer cells

Q & A

Q. What are the optimal synthetic pathways for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of hydrazide precursors to form the 1,3,4-oxadiazole ring, followed by coupling with the benzodioxin moiety. Key steps include:
  • Cyclization : Use carbodiimide coupling agents (e.g., EDC/HOBt) in DMF under nitrogen to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improve yield and purity. Monitor reactions with TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and HRMS (exact mass calculated for C19H16N3O4C_{19}H_{16}N_3O_4: ~362.1142) .

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, followed by HPLC quantification (C18 column, UV detection at 254 nm). Lipophilic groups (benzodioxin, methylbenzamide) reduce aqueous solubility, requiring co-solvents like PEG-400 for in vitro assays .
  • Stability : Incubate in simulated gastric fluid (pH 1.2) and plasma at 37°C. Analyze degradation products via LC-MS. Oxadiazole rings are prone to hydrolysis under acidic conditions, necessitating formulation adjustments .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodological Answer :
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm1^{-1}) and oxadiazole ring vibrations (~1250 cm1^{-1}) .
  • NMR : Assign benzodioxin protons (δ 4.2–4.5 ppm for -OCH2_2-) and methylbenzamide substituents (δ 2.5 ppm for CH3_3) .
  • Mass Spectrometry : Use ESI-MS in positive ion mode to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Methodological Answer :
  • Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the benzamide or benzodioxin positions. Compare IC50_{50} values in enzyme inhibition assays (e.g., COX-2 or CYP450 isoforms) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory)?

  • Methodological Answer :
  • Assay Standardization : Replicate assays under controlled conditions (e.g., Mueller-Hinton agar for antimicrobial testing; LPS-induced RAW264.7 cells for anti-inflammatory activity). Use positive controls (e.g., ciprofloxacin for antimicrobials; dexamethasone for inflammation) .
  • Mechanistic Profiling : Conduct transcriptomic analysis (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells, clarifying mode of action .

Q. How can synthetic derivatives be optimized for improved pharmacokinetic properties?

  • Methodological Answer :
  • LogP Optimization : Introduce polar groups (e.g., sulfonamides) to reduce LogP values (calculated via ChemDraw). Validate with in vitro permeability assays (Caco-2 monolayers) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Modify metabolically labile sites (e.g., methylbenzamide to trifluoromethyl) .

Q. What in vitro models are suitable for assessing toxicity and selectivity?

  • Methodological Answer :
  • Cytotoxicity : Use MTT assays on HEK293 (normal) and cancer cell lines (e.g., MCF-7). Calculate selectivity indices (SI = IC50_{50}(normal)/IC50_{50}(cancer)) .
  • hERG Inhibition : Patch-clamp assays to evaluate cardiac toxicity risks. Prioritize derivatives with IC50_{50} >10 μM .

Q. How can mechanistic studies elucidate the compound’s enzyme inhibition potential?

  • Methodological Answer :
  • Kinetic Assays : Use fluorogenic substrates (e.g., Calpain-Glo for protease inhibition) to determine KiK_i values. Analyze Lineweaver-Burk plots for competitive/non-competitive inhibition .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., bacterial dihydrofolate reductase) to visualize binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.